Cas no 32178-61-3 (1-methyl-3-azabicyclo3.1.0hexane)
1-methyl-3-azabicyclo3.1.0hexane Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane, 1-methyl-
- 1-methyl-3-azabicyclo3.1.0hexane
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- Inchi: 1S/C6H11N/c1-6-2-5(6)3-7-4-6/h5,7H,2-4H2,1H3
- InChI Key: DHAYFFGRLUYHGO-UHFFFAOYSA-N
- SMILES: C12(C)C(C1)CNC2
1-methyl-3-azabicyclo3.1.0hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1072888-0.05g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 0.05g |
$1188.0 | 2023-10-28 | |
| Enamine | EN300-1072888-0.1g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 0.1g |
$1244.0 | 2023-10-28 | |
| Enamine | EN300-1072888-0.25g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 0.25g |
$1300.0 | 2023-10-28 | |
| Enamine | EN300-1072888-0.5g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 0.5g |
$1357.0 | 2023-10-28 | |
| Enamine | EN300-1072888-1.0g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1072888-2.5g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 2.5g |
$2771.0 | 2023-10-28 | |
| Enamine | EN300-1072888-5.0g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1072888-10.0g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1072888-1g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 1g |
$1414.0 | 2023-10-28 | |
| Enamine | EN300-1072888-5g |
1-methyl-3-azabicyclo[3.1.0]hexane |
32178-61-3 | 95% | 5g |
$4102.0 | 2023-10-28 |
1-methyl-3-azabicyclo3.1.0hexane Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-methyl-3-azabicyclo3.1.0hexane
1-Methyl-3-Azabicyclo[3.1.0]Hexane (CAS No. 32178-61-3): A Comprehensive Overview
1-Methyl-3-azabicyclo[3.1.0]hexane, also known by its CAS registry number 32178-61-3, is a bicyclic amine compound with a unique structural arrangement that has garnered significant attention in various fields of chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The azabicyclo[3.1.0]hexane system is particularly notable for its rigid structure and potential applications in drug design and materials science.
The molecular structure of 1-methyl-3-azabicyclo[3.1.0]hexane consists of a six-membered ring system with two fused rings: a three-membered ring and a one-membered ring, creating a highly strained and rigid framework. The nitrogen atom is located at the bridgehead position, which imparts unique electronic and steric properties to the molecule. The methyl group attached to the nitrogen further modifies the compound's reactivity and physical properties, making it a versatile building block in organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane and its derivatives. One notable approach involves the use of ring-closing metathesis, which allows for the construction of the bicyclic framework with high precision and yield. This method has been extensively studied in the context of natural product synthesis, where such bicyclic structures are often found in bioactive molecules like alkaloids and terpenoids.
From a pharmacological perspective, 1-methyl-3-azabicyclo[3.1.0]hexane has been explored as a potential lead compound for drug discovery. Its rigid structure makes it an attractive candidate for designing molecules with specific binding affinities to biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. Recent studies have demonstrated that derivatives of this compound exhibit modulatory effects on various neurotransmitter systems, suggesting its potential role in treating neurological disorders such as epilepsy or anxiety.
In addition to its pharmacological applications, 1-methyl-3-azabicyclo[3.1.0]hexane has also found utility in materials science as a chiral catalyst or ligand in asymmetric synthesis. The compound's ability to induce chirality in otherwise achiral systems has made it valuable in the production of enantiomerically pure compounds, which are critical in pharmaceutical manufacturing.
From an analytical standpoint, the characterization of 1-methyl-3-azabicyclo[3.1.0]hexane has been enhanced by modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided detailed insights into the compound's conformational preferences and stereochemical properties, which are essential for understanding its reactivity and biological activity.
Despite its promising applications, the handling and storage of 1-methyl-3-azabicyclo[3.1.0]hexane require careful consideration due to its potential sensitivity to environmental factors such as light and temperature. Proper storage conditions are essential to maintain the compound's stability and ensure consistent performance in various applications.
In conclusion, 1-methyl-3-azabicyclo[3.1.0]hexane (CAS No 32178-61-3) stands as a testament to the ingenuity of modern organic chemistry, offering a unique combination of structural rigidity and functional versatility that continues to inspire research across multiple disciplines.
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